![molecular formula C14H22N2O2 B2701702 1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2361714-22-7](/img/structure/B2701702.png)
1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of this compound involves the formation of an imine intermediate, followed by reduction to form the desired product. An improved process for preparing 1,4-diazaspiro[5.5]undecan-3-one and its analogues has been provided in a patent . This process is useful in the preparation of pharmaceutical compounds, including those for the treatment of disorders involving abnormal cellular proliferation .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocycle fused with a six-membered ring. It contains a ketone functional group and an aminoethyl substituent. The InChI code for this compound is 1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2, (H,10,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of an imine intermediate, followed by reduction. The process also involves the use of nitromethane as the primary solvent and an inorganic base for the first step .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 168.24 . It is soluble in polar solvents such as water and ethanol. The compound is relatively stable under normal conditions, but it is sensitive to light and heat.Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper protective clothing and equipment must be used during handling, and safety guidelines should be followed.
properties
IUPAC Name |
1-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-13(18)15-9-10-16(12(2)17)14(11-15)7-5-4-6-8-14/h3H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKZRYKDQBPXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC12CCCCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
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